4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido-pyrimidines. This compound features a chloro substituent and a methylsulfanyl group, which contribute to its unique chemical properties. The compound's empirical formula is , and it has a molecular weight of 215.7 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The synthesis of 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through several methods, typically involving multi-step synthetic routes that include cyclization reactions. A notable method involves the reaction of appropriate starting materials containing the pyridine and pyrimidine moieties.
The molecular structure of 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine consists of a fused bicyclic system featuring both pyridine and pyrimidine rings. The presence of the chloro group at the 4-position and the methylsulfanyl group at the 2-position significantly influence its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions may include:
The mechanism of action for 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is primarily explored in biological contexts where it may exhibit pharmacological effects. The compound's ability to interact with specific biological targets can be attributed to its structural features that allow for binding to enzymes or receptors.
Research indicates potential activity against certain biological pathways, although specific mechanisms may require further investigation through pharmacological studies.
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has potential applications in:
This compound's unique structure makes it an interesting subject for further research in both synthetic and medicinal chemistry contexts.
The systematic name 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine follows precise IUPAC guidelines for fused heterocyclic systems. The base structure is a pyrido[3,4-d]pyrimidine, indicating fusion between pyridine and pyrimidine rings. The fusion descriptor [3,4-d] specifies the bond alignment: atoms 3 and 4 of the pyridine ring (designated as the "d" ring) are fused between atoms 1 and 2 of the pyrimidine ring (the primary ring) [10]. This orthogonal fusion creates a bicyclic system with nitrogen atoms at positions 1, 3, and 8 (pyrimidine numbering) [2].
The saturation state prefix "5,6,7,8-tetrahydro" explicitly denotes hydrogenation of the pyridine moiety, reducing the six-membered ring's double bonds while maintaining aromaticity in the pyrimidine ring. Substituents are then prefixed in alphanumeric order: 4-chloro indicates chlorine at position 4 of the pyrimidine ring, while 2-methylsulfanyl specifies a –SCH₃ group at position 2 of the same ring [2]. This nomenclature unambiguously describes the regiochemistry and saturation state critical for distinguishing it from analogous scaffolds like pyrido[2,3-d]pyrimidines .
Numbering in tetrahydropyridopyrimidines follows the Hantzsch-Widman system for fused heterocycles. The pyrimidine ring takes priority due to higher π-deficiency and is assigned positions 1-4, with the fused pyridine ring occupying positions 5-8 [9]. The tetrahydro designation modifies positions 5-8 exclusively, converting sp² carbons to sp³ (single bonds) while preserving the aromatic character of the pyrimidine ring (positions 1-4) [2].
Table 1: Positional Effects of Substituents in Pyrido[3,4-d]pyrimidine Derivatives
Position | Substituent in Target Compound | Electronic/Role | Alternate Common Substituents |
---|---|---|---|
2 | Methylsulfanyl (–SCH₃) | σ-Donor, synthetic handle | Amino, alkoxy, alkyl [9] |
4 | Chlorine (–Cl) | Leaving group | Amino, hydroxyl, alkylthio [1] [6] |
5-8 | Saturated C–H bonds (tetrahydro) | Increased flexibility/3D character | Double bonds (e.g., 5,6-unsaturation) |
The 4-position's chlorine is electronically activated due to flanking nitrogen atoms (N3 and N1), making it highly reactive toward nucleophilic substitution [1] [8]. The 2-methylsulfanyl group exerts moderate electron-donating effects, modulating electron density at N3 and C4 [8]. Saturation at positions 5-8 introduces conformational flexibility, altering the molecule's spatial profile compared to fully aromatic analogs like 4-chloro-2-methylpyrido[3,4-d]pyrimidine [1] .
Table 2: Comparative Structural Features of Key Pyrido[3,4-d]pyrimidine Derivatives
Compound Name | Molecular Formula | Saturation | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | C₈H₁₁ClN₃S | 5,6,7,8-Tetrahydro | 216.71 | 4-Cl, 2-SCH₃ |
4-Chloro-2-methylpyrido[3,4-d]pyrimidine [1] | C₈H₆ClN₃ | None | 179.61 | 4-Cl, 2-CH₃ |
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride [2] | C₇H₉Cl₂N₃ | 5,6,7,8-Tetrahydro | 206.07 | 2-Cl (as HCl salt) |
4-Chloro-6-methylthieno[2,3-d]pyrimidine [6] | C₇H₅ClN₂S | None | 184.65 | 4-Cl, 6-CH₃ (thieno analog) |
Pyrido[3,4-d]pyrimidines exemplify privileged scaffolds – heterocyclic frameworks with broad, modifiable binding to biological targets [9]. Their structural mimicry of purine bases enables interactions with ATP-binding sites in kinases, evidenced by derivatives like palbociclib (pyrido[2,3-d]pyrimidine) inhibiting cyclin-dependent kinases . The tetrahydropyrido variant in 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine introduces three-dimensionality and sp³-hybridized character, enhancing selectivity for allosteric sites versus flat aromatic scaffolds [2] .
The 2-methylsulfanyl group serves as a versatile synthetic intermediate: it can be oxidized to sulfone/sulfoxide for electrophile activation or displaced by nucleophiles (e.g., amines) to diversify C2 substituents [8]. Combined with the C4 chloride's reactivity, this bifunctionalization enables rapid generation of libraries targeting diverse enzymes. Computational analyses reveal that tetrahydropyrido[3,4-d]pyrimidines occupy a favorable property space for CNS permeability (LogP ~2–3, TPSA <70 Ų) and exhibit high Fsp³ character (>0.5), aligning with modern lead-likeness criteria [7] [9]. Over 60% of reported pyridopyrimidine derivatives with C5–C6 saturation appear in patents, underscoring their therapeutic relevance .
Table 3: Pharmacophoric Features of Pyrido[3,4-d]pyrimidine Core
Structural Feature | Role in Drug Design | Example Derivatives/Therapeutics |
---|---|---|
Pyrimidine ring | Hydrogen-bond acceptor (N1, N3)/donor (NH) motifs; π-stacking | Kinase inhibitors (e.g., EGFR, CDK4/6) |
Tetrahydropyridine ring | Conformational flexibility; enhanced solubility; 3D vectoring | Allosteric modulators (e.g., GPCR targets) [2] |
C4 Electrophile (Cl) | Synthetic handle for C–N, C–O, C–S bond formation | Antibacterial/anticancer precursors [6] [8] |
C2 Thioether (–SCH₃) | Metabolic stability modulator; synthetic intermediate | Prodrug conversions (e.g., sulfoxide metabolites) [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7